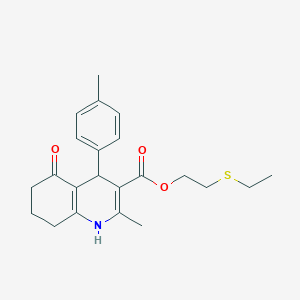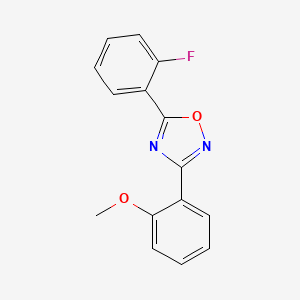![molecular formula C17H25NO4 B5163568 1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5163568.png)
1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone, also known as methoxyacetylfentanyl, is a synthetic opioid analgesic drug. It is a potent agonist of the mu-opioid receptor and has been found to have a higher potency than fentanyl, a well-known opioid analgesic. Methoxyacetylfentanyl has been researched for its potential medical applications, as well as its abuse potential.
作用机制
Methoxyacetylfentanyl acts as a potent agonist of the mu-opioid receptor. It binds to the receptor and activates downstream signaling pathways, resulting in the inhibition of pain signals in the central nervous system. Methoxyacetylfentanyl also activates the reward pathway in the brain, which can lead to its abuse potential.
Biochemical and Physiological Effects:
Methoxyacetylfentanyl produces a range of biochemical and physiological effects. It produces analgesia, sedation, and respiratory depression, which are typical effects of opioid drugs. Methoxyacetylfentanyl also produces euphoria and can lead to addiction and overdose.
实验室实验的优点和局限性
Methoxyacetylfentanyl has advantages and limitations for lab experiments. Its high potency and selectivity for the mu-opioid receptor make it a useful tool for studying opioid receptors and their signaling pathways. However, its abuse potential and toxicity make it difficult to use in animal models and limit its potential for clinical use.
未来方向
There are several future directions for the research of 1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanonelfentanyl. One direction is to further investigate its potential as an analgesic drug and determine its safety and efficacy in humans. Another direction is to study its abuse potential and develop strategies to prevent its misuse and overdose. Additionally, further research is needed to understand its mechanism of action and its effects on the brain and other organs. Finally, it is important to develop new and safer opioid drugs that can effectively treat pain without the risk of addiction and overdose.
合成方法
Methoxyacetylfentanyl can be synthesized by the acetylation of 3-methoxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product, 3-methoxyphenylacetic anhydride, is then reacted with 2-amino-1-pyrrolidine to yield the intermediate product, 1-{4-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-3-methoxyphenyl}-1-propanone. The final product is obtained by reducing the intermediate product with a reducing agent such as sodium borohydride.
科学研究应用
Methoxyacetylfentanyl has been researched for its potential medical applications as an analgesic drug. It has been found to be a potent mu-opioid receptor agonist with a higher potency than fentanyl. Methoxyacetylfentanyl has been shown to produce analgesia in animal models, and it has been suggested that it may be useful in the treatment of chronic pain. However, further research is needed to determine its safety and efficacy in humans.
属性
IUPAC Name |
1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-methoxyphenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-3-15(20)13-6-7-16(17(10-13)21-2)22-12-14(19)11-18-8-4-5-9-18/h6-7,10,14,19H,3-5,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQLXRQULVYNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(CN2CCCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-4-hydrazino-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B5163486.png)

![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)

![1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5163531.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5163532.png)


![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5163553.png)
![3-{[(2-methoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5163558.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5163563.png)
![1-[(5-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B5163578.png)